![molecular formula C23H23FN2O3 B2979373 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one CAS No. 898418-13-8](/img/structure/B2979373.png)
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . Another study reported the synthesis of benzimidazole derivatives conventionally .Molecular Structure Analysis
The molecular structure of this compound and its analogues have been studied extensively. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involving this compound and its analogues have been studied. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its analogues have been studied. For instance, the yield and melting point of similar compounds have been reported .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cinnamide derivatives, including compounds related to the queried chemical structure, have been synthesized and characterized, demonstrating significant anti-ischemic activity. Specifically, these compounds displayed effective activities against neurotoxicity induced by glutamine in PC12 cells and showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018). Another study focused on the Fe-catalyzed synthesis of flunarizine, a drug with vasodilating effects, which is structurally related to the chemical (Shakhmaev et al., 2016).
Neurotransmitter Receptors and Imaging
Research into analogs of WAY100635 has produced compounds showing promise as PET radioligands for quantifying 5-HT1A receptors in neuropsychiatric disorders, highlighting the potential of fluorophenyl piperazine derivatives in brain imaging studies (García et al., 2014).
Antimicrobial Activities
A study on 1,2,4-triazole derivatives, including those with a structure akin to the queried chemical, has indicated good to moderate antimicrobial activities against various microorganisms, showcasing the potential for pharmaceutical applications in combating infections (Bektaş et al., 2007).
Antipsychotic Potential
2-Phenylpyrroles, as conformationally restricted benzamide analogues, have been synthesized and evaluated, suggesting that such compounds retain dopamine antagonistic activity, potentially offering a new class of antipsychotics (van Wijngaarden et al., 1987).
Alzheimer's Disease Research
The use of fluorophenyl piperazine derivatives as molecular imaging probes has been explored in Alzheimer's disease patients, providing insights into serotonin 1A receptor densities and their correlation with disease progression (Kepe et al., 2006).
Cocaine Abuse Therapeutic Agents
GBR-12909, a dopamine uptake inhibitor, has been synthesized in large quantities, illustrating the role of similar compounds in developing treatments for cocaine abuse (Ironside et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function
Action Environment
The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s action could be influenced by environmental factors that affect the stability of the halogen substitute.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, the compound has demonstrated inhibitory effects on ENT1 and ENT2 . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
At the molecular level, the compound acts as an irreversible and non-competitive inhibitor of ENTs . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
The inhibitory effect of the compound on ENT1 and ENT2 could not be washed out, suggesting a long-term effect on these transporters
Propriétés
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQPVUIOBBOVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

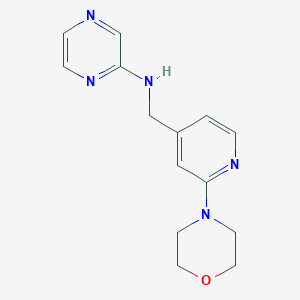
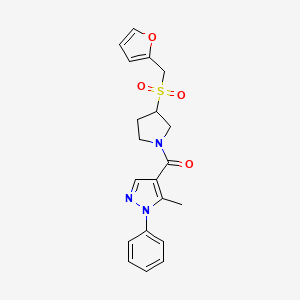
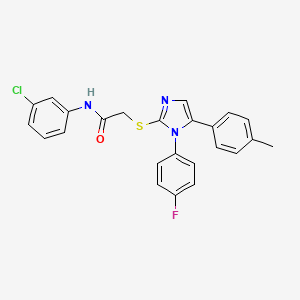




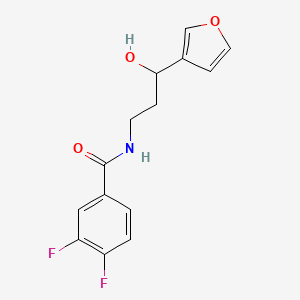
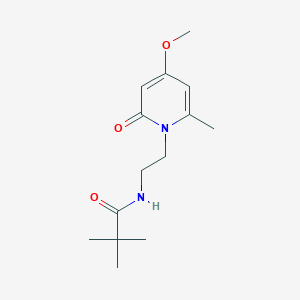
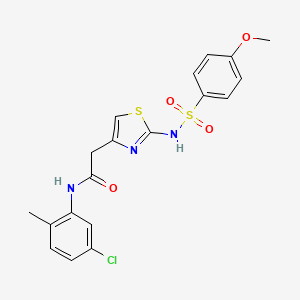
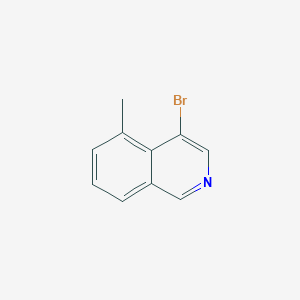
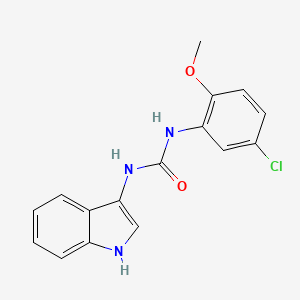

![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)